2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3S/c1-31-15-5-2-13(3-6-15)9-25-20(29)10-28-21(17-11-32-12-19(17)27-28)26-22(30)16-7-4-14(23)8-18(16)24/h2-8H,9-12H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLPQJJMAMXIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Analogues:

Key Observations :
- Thieno-pyrazol vs.
- Fluorine Substitution: The 2,4-difluorobenzamide group in the target compound likely increases metabolic stability compared to non-fluorinated analogs (e.g., ) .
- Methoxybenzyl vs. Trifluoromethylphenoxy: The 4-methoxybenzyl group may reduce steric hindrance compared to bulkier substituents like trifluoromethylphenoxy ().
Infrared (IR) Spectroscopy:
Q & A
Q. Methodology :
Core formation : Cyclization of thiophene derivatives with hydrazines under reflux conditions (e.g., DMSO at 100°C for 18 hours) .
Amide coupling : Use of coupling agents like EDCI/HOBt in dichloromethane to attach the 4-methoxybenzylamino group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and crystallization (water-ethanol) yield the final compound (~65% yield) .
Which spectroscopic and chromatographic techniques are essential for structural characterization?
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the methoxybenzyl group shows a singlet at δ 3.8 ppm (H) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 513.18 [M+H]) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .
How can reaction conditions be optimized to improve synthetic yields?
Advanced
Key Variables :
- Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance cyclization efficiency compared to ethanol .
- Catalysts : Glacial acetic acid accelerates Schiff base formation in pyrazole derivatives .
- Temperature control : Reflux at 80–100°C minimizes side reactions during amide coupling .
Case Study :
In a related thieno-pyrazole synthesis, adjusting the solvent from ethanol to DMSO increased yield from 50% to 65% .
How should researchers analyze contradictory bioactivity data in structure-activity relationship (SAR) studies?
Advanced
Strategies :
Comparative SAR : Compare substituent effects. For example, replacing 4-methoxybenzyl with 2,3-dimethylphenyl reduces analgesic activity by 40%, suggesting steric hindrance impacts target binding .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with the pyrazole core) .
Dose-response assays : Validate discrepancies using in vitro IC measurements across multiple cell lines .
What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
Advanced
Assay Design :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Antimicrobial activity : Broth microdilution (MIC ≤ 16 µg/mL indicates potency) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
Validation : Cross-reference with structurally similar compounds (e.g., triazolopyridazines) known for anti-inflammatory activity .
What challenges arise in computational modeling of target interactions for this compound?
Advanced
Key Issues :
- Conformational flexibility : The thieno-pyrazole core adopts multiple conformations, complicating docking accuracy .
- Force field parameters : Limited data for fluorine and sulfur atoms in molecular dynamics simulations .
- Solvent effects : Explicit solvent models (e.g., TIP3P) are critical for simulating aqueous interactions .
Q. Solutions :
How can researchers mitigate instability of intermediates during synthesis?
Advanced
Mitigation Strategies :
- Low-temperature storage : Keep hydrazine intermediates at –20°C to prevent degradation .
- Inert atmosphere : Use nitrogen/argon during amide coupling to avoid oxidation .
- Real-time monitoring : TLC or inline IR spectroscopy detects intermediate decomposition .
What are the implications of fluorine substitution on bioavailability?
Advanced
Pharmacokinetic Effects :
- Lipophilicity : The 2,4-difluoro group increases logP by 0.5 units, enhancing membrane permeability .
- Metabolic stability : Fluorine resists cytochrome P450 oxidation, prolonging half-life .
- Solubility : Fluorine’s electronegativity may reduce aqueous solubility, necessitating formulation with co-solvents (e.g., PEG 400) .
How do reaction byproducts form, and how can they be minimized?
Advanced
Common Byproducts :
- Di-amide derivatives : Result from over-coupling; mitigated by stoichiometric control (1:1 amine:acyl chloride ratio) .
- Oxidized thiophene rings : Avoided by using anhydrous solvents and antioxidant additives (e.g., BHT) .
Analytical Confirmation : LC-MS identifies byproducts (e.g., m/z 550.2 for di-amide) .
What are the best practices for scaling up synthesis from milligram to gram quantities?
Advanced
Scale-up Protocol :
Batch vs. flow chemistry : Transitioning to continuous flow reduces reaction time (e.g., from 18 hours to 4 hours for cyclization) .
Solvent recovery : Implement distillation systems for DMSO reuse, reducing costs .
Safety : Conduct DSC (differential scanning calorimetry) to assess exothermic risks during amide coupling .
Case Study : A 10× scale-up (125 mmol) achieved 60% yield with consistent purity (>92%) using optimized reflux conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

